molecular formula C14H11F3O B175941 [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 198205-80-0

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B175941
CAS No.: 198205-80-0
M. Wt: 252.23 g/mol
InChI Key: CNLMXDSYZPZVJJ-UHFFFAOYSA-N
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Description

[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethyl group . The subsequent addition of the methanol group can be achieved through various organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Trifluoromethyl groups are known to improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability . This makes [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol a valuable intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. The presence of the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance, making it suitable for various applications .

Mechanism of Action

The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to specific receptors or enzymes, thereby modulating their activity . The compound may also influence cellular pathways involved in metabolism and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Uniqueness: Compared to other trifluoromethyl-containing compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol is unique due to its biphenyl structure, which provides additional sites for chemical modification and functionalization . This allows for the creation of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMXDSYZPZVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362733
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-80-0
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2'-trifluoromethylphenyl)benzoic acid (1.525 g, 5.728 mmol) in THF (25 mL) at 0° C. was added 1.0 M lithium aluminum hydride in tetrahydrofuran (12.0 mL, 12.0 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.5 mL), 4 N aq. NaOH (0.5 mL), and water (1.5 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (Silica gel, 20% EtOAc in hexanes) to afford the title compound.
Quantity
1.525 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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